molecular formula C10H17NO3 B1330093 3-(Aminocarbonyl)-2,2,3-trimethylcyclopentanecarboxylic acid CAS No. 5333-17-5

3-(Aminocarbonyl)-2,2,3-trimethylcyclopentanecarboxylic acid

Cat. No. B1330093
CAS RN: 5333-17-5
M. Wt: 199.25 g/mol
InChI Key: GSTRJEXEASEEIB-UHFFFAOYSA-N
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Description

3-(Aminocarbonyl)-2,2,3-trimethylcyclopentanecarboxylic acid, also known as aminocarbonyl-TMC, is a type of carboxylic acid that is used in various scientific research applications. It is a highly versatile compound, with a wide range of applications in the fields of biochemistry, pharmacology, and medicine. Aminocarbonyl-TMC has been used in numerous studies to study the mechanisms of action of various drugs and to study the biochemical and physiological effects of different compounds.

Scientific Research Applications

Structural Analysis and Spectroscopy

A comparative structural analysis of two polymorphic forms of a similar compound, (1R,3S)-3-(p-thioanisoyl)-1,2,2-trimethylcyclopentanecarboxylic acid, was conducted using infrared, Raman, and 13C NMR spectroscopy. This research confirmed the enantiotropism of the polymorphs and differences in the conformation of the carboxyl group, offering insights into the structural dynamics of such compounds (Terol et al., 1994).

Synthesis and Crystallography

The synthesis of a chiral compound closely related to 3-(Aminocarbonyl)-2,2,3-trimethylcyclopentanecarboxylic acid, 3-aminocarbonyl-1,2,2-trimethylcyclopentane-1-carboxylic acid, from (1R,3S)-camphoric acid, was reported. This research provided valuable insights into the molecular structure and stereochemistry of such compounds (Nie et al., 2002).

Ligand Binding Studies

3-Hydroxycyclopent-1-enecarboxylic acid (HOCPCA), a structurally similar compound, has been identified as a potent ligand for high-affinity GHB binding sites in the CNS. The study involved the synthesis and in vivo brain penetration analysis of this compound, demonstrating its selectivity and specificity in CNS targets (Vogensen et al., 2013).

Conformationally Restricted Analogues of Glutamic Acid

Research on stereomeric 3-carboxy-Δ2-isoxazoline–cyclopentane amino acids, representing restricted conformations of glutamic acid, has been conducted. These analogues provide insights into the biological activity and conformational behavior of such compounds, even though they proved to be inactive at certain receptors (Conti et al., 2003).

Catalysis and Synthesis

The development of a palladium-based catalyst system for the aminocarbonylation of 1,3-dienes, closely related to the synthesis processes involving 3-(Aminocarbonyl)-2,2,3-trimethylcyclopentanecarboxylic acid, was reported. This study showcases the advancements in catalyst design for efficient synthesis of carboxylic acid derivatives (Fang et al., 2014).

properties

IUPAC Name

3-carbamoyl-2,2,3-trimethylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-9(2)6(7(12)13)4-5-10(9,3)8(11)14/h6H,4-5H2,1-3H3,(H2,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTRJEXEASEEIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1(C)C(=O)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90967931
Record name 3-[Hydroxy(imino)methyl]-2,2,3-trimethylcyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminocarbonyl)-2,2,3-trimethylcyclopentanecarboxylic acid

CAS RN

5333-17-5
Record name NSC606
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=606
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[Hydroxy(imino)methyl]-2,2,3-trimethylcyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Aminocarbonyl)-2,2,3-trimethylcyclopentanecarboxylic acid
Reactant of Route 2
3-(Aminocarbonyl)-2,2,3-trimethylcyclopentanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
3-(Aminocarbonyl)-2,2,3-trimethylcyclopentanecarboxylic acid
Reactant of Route 4
3-(Aminocarbonyl)-2,2,3-trimethylcyclopentanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
3-(Aminocarbonyl)-2,2,3-trimethylcyclopentanecarboxylic acid
Reactant of Route 6
3-(Aminocarbonyl)-2,2,3-trimethylcyclopentanecarboxylic acid

Q & A

Q1: What are the key structural features of 3-carbamoyl-2,2,3-trimethylcyclopentanecarboxylic acid revealed by the study?

A1: The study employed various analytical techniques to characterize the structure of 3-carbamoyl-2,2,3-trimethylcyclopentanecarboxylic acid. The research confirmed its molecular formula as C10H17NO3 []. Furthermore, X-ray diffraction analysis revealed that the compound exists as two independent molecules in its crystal structure, forming a two-dimensional network through hydrogen bonding interactions. Specifically, O-H…O hydrogen bonds occur between carboxylic acid groups, while N-H…O hydrogen bonds form between the carboxylic acid and carbamoyl groups [].

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